4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline” is a chemical compound with the molecular formula C12H18ClNO2 and a molecular weight of 243.73 . It is used for research purposes and is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline” consists of a benzene ring (aniline part) substituted with a chlorine atom and an N-(1,1-dimethoxy-2-methylpropan-2-yl) group . The exact spatial arrangement of these atoms would require more specific information such as a crystallographic study or computational modeling.Scientific Research Applications
Liquid Crystal Synthesis
Research on non-symmetric liquid crystal dimers, such as the synthesis and characterization of α-(4-benzylidene-substituted-aniline-4′-oxy)-ω-(2-methylbutyl-4′-(4″-phenyl)benzoateoxy)alkanes, reveals the transitional properties of these compounds. These dimers, which exhibit enantiotropic nematic behavior and sometimes an intercalated smectic A phase, highlight the role of specific anisotropic interactions and steric factors in stabilizing liquid crystal phases (Yeap et al., 2009).
Kinase Activity Inhibition
The optimization of anilino groups in kinase inhibitors, like in the case of 4-phenylamino-3-quinolinecarbonitriles, demonstrates the potential of specific aniline derivatives in inhibiting Src kinase activity, impacting Src-mediated cell proliferation, and offering therapeutic avenues in cancer treatment (Boschelli et al., 2001).
Oxidative Reactions
Investigations into the oxidation of aniline and primary aromatic amines by manganese dioxide explore a pathway for the transformation of these compounds in environmental contexts, providing insights into the reactivity and environmental fate of aniline derivatives (Laha & Luthy, 1990).
Conductive Polymers
The synthesis of conductive polymers, such as polyaniline (PANI), through oxidative polymerization presents a fundamental understanding of the electrochemical and redox properties of aniline derivatives. This research is crucial for developing applications in energy storage, electrochromic devices, and other electronic materials (Gospodinova & Terlemezyan, 1998).
Electrochemical Applications
The design and synthesis of novel electrochromic materials employing nitrotriphenylamine units and different thiophene derivatives as donors show the adaptability of aniline derivatives in creating materials with tunable emitting properties and electrochromic applications in the NIR region (Li et al., 2017).
Mechanism of Action
Target of Action
Similar compounds are often used as building blocks in organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .
Mode of Action
For instance, the presence of the chloro group and the dimethoxy group could potentially influence the compound’s reactivity and interaction with its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that storage conditions can impact the stability of similar compounds .
properties
IUPAC Name |
4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2/c1-12(2,11(15-3)16-4)14-10-7-5-9(13)6-8-10/h5-8,11,14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPAUIHREZARDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(OC)OC)NC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1,1-dimethoxy-2-methylpropan-2-yl)aniline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.